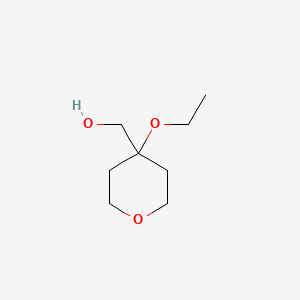

(4-Ethoxyoxan-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyoxan-4-yl)methanol, also known as ethoxymethyloxan, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) reported on the asymmetric synthesis of α-hydroxy esters using a chiral auxiliary based on a 2,2-dimethyl-1,3-dioxolan-4-yl derivative. This work demonstrates the role of bidentate chelation in controlling the stereochemistry of the synthesis, highlighting the utility of dioxolane derivatives in organic synthesis.

Electrochemical Organic Synthesis

Nematollahi and Golabi (1996) explored the electrochemical oxidation of catechol and 4-methylcatechol in methanol, leading to the synthesis of methoxylated benzoquinones (Nematollahi & Golabi, 1996). This study underscores the potential of methanol as a solvent and reactant in the electro-organic synthesis of important chemical intermediates.

Catalysis and Material Science

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, as described by Ghorbanloo and Alamooti (2017), illustrates the use of methanol-derived ligands in creating efficient and reusable catalysts for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). Such materials offer advantages in terms of activity, stability, and recyclability.

Surface Science and Catalysis

Wu et al. (2012) employed methanol to probe the surface sites of ceria nanocrystals with well-defined surface planes (Wu, Li, Mullins, & Overbury, 2012). The interaction of methanol with different ceria surfaces provides insights into the nature of surface sites and their catalytic properties, important for applications in environmental catalysis and energy conversion.

Zeolite Catalysis

Hutchings, Watson, and Willock (1999) discussed the mechanism of methanol conversion to hydrocarbons over zeolite catalysts, focusing on the formation of the first carbon-carbon bond (Hutchings, Watson, & Willock, 1999). This work contributes to the understanding of methanol-to-olefin processes, relevant for the chemical industry and synthetic fuels production.

Methanol Utilization in Organic Synthesis

Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the use of methanol as a C1 source in organic synthesis, highlighting its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte, Neumann, Beller, & Jagadeesh, 2017). This minireview emphasizes methanol's role as a sustainable feedstock for the synthesis of value-added chemicals.

properties

IUPAC Name |

(4-ethoxyoxan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNGHDUHNRDUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyoxan-4-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)

![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)